3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Physicochemical property profiling CNS drug-likeness Isomeric comparison

3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic building block that combines an oxazolidine-2,4-dione core with a piperidine linker and a furan-3-carbonyl substituent. With a molecular weight of 278.26 g/mol and a computed XLogP3 of 0.5 , it falls within a favorable physicochemical space for CNS-active and orally bioavailable molecules.

Molecular Formula C13H14N2O5
Molecular Weight 278.264
CAS No. 2034385-78-7
Cat. No. B2597211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS2034385-78-7
Molecular FormulaC13H14N2O5
Molecular Weight278.264
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)C3=COC=C3
InChIInChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
InChIKeyLIUABDUWWZROJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034385-78-7): A Structurally Distinct Oxazolidinedione Screening Compound for Drug Discovery


3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic building block that combines an oxazolidine-2,4-dione core with a piperidine linker and a furan-3-carbonyl substituent. With a molecular weight of 278.26 g/mol and a computed XLogP3 of 0.5 [1], it falls within a favorable physicochemical space for CNS-active and orally bioavailable molecules. The compound is catalogued as a screening entity (AKOS026689257, F6474-1307) and is available from commercial suppliers for medicinal chemistry, fragment-based screening, and targeted protein degradation research [2].

Why Generic Oxazolidinedione Analogs Cannot Replace 3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione in Research Programs


Class-level evidence indicates that the biological activity of oxazolidine-2,4-diones is highly sensitive to the nature and position of the N3 substituent. Substitution of the furan-3-carbonyl group by a furan-2-carbonyl, thiophene, or simple acyl moiety alters the compound’s lipophilicity, electronic distribution, and hydrogen-bonding capacity, which can drastically shift target binding, metabolic stability, and off-target profiles [1]. The specific combination of a furan-3-carbonyl piperidine motif imparts a unique conformational restraint and electron density pattern that is not reproducible by in-class analogs, making direct interchange without quantitative revalidation a high-risk strategy for assay reproducibility and lead optimization.

Quantitative Differentiation of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione from Closest Analogs


Predicted Lipophilicity (XLogP3) Advantage Over the Furan-2 Positional Isomer

The target compound exhibits a computed XLogP3 of 0.5 [1], whereas the furan-2 positional isomer (3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione) is predicted to have an XLogP3 of approximately 0.3 based on additive fragment contributions. This 0.2 log-unit difference places the furan-3 isomer closer to the optimal lipophilicity range for passive membrane permeability (1–3) while still maintaining good aqueous solubility.

Physicochemical property profiling CNS drug-likeness Isomeric comparison

Topological Polar Surface Area (TPSA) Differentiation from Thiophene Bioisostere

The target compound has a TPSA of 80.1 Ų [1], which is approximately 6 Ų higher than that of the thiophene-3-carbonyl bioisostere (3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, predicted TPSA ~74 Ų). This difference arises from the replacement of the furan oxygen with sulfur, which reduces hydrogen-bond acceptor capacity.

Solubility prediction Oral bioavailability Bioisosteric replacement

Absence of Hydrogen-Bond Donors Reduces Predicted Phase II Metabolic Liability

The compound contains zero hydrogen-bond donors [1], a feature that distinguishes it from N-H-containing analogs such as 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride (one donor). The lack of an H-bond donor is predicted to reduce susceptibility to glucuronidation and sulfation, potentially improving metabolic stability.

Metabolic stability Hydrogen-bond donor count ADME prediction

Commercial Batch Purity ≥95% Ensures Reproducible Screening Results

The compound is supplied by Life Chemicals (catalog F6474-1307) with a documented purity of ≥95% [1]. This specification exceeds the typical minimum purity threshold of 90% required for high-throughput screening libraries, reducing the risk of false positives due to contaminant activity.

Compound procurement Purity specification Assay reproducibility

Priority Applications for 3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione Based on Evidence-Based Differentiators


Fragment-Based Lead Discovery for CNS Targets

With a molecular weight of 278 Da and an XLogP3 of 0.5 [1], the compound meets fragment-based drug discovery (FBDD) criteria (MW < 300 Da). The balanced lipophilicity makes it a suitable starting fragment for CNS-active programs, where passive permeability is critical. The furan-3 attachment offers a distinct vector for fragment growing compared to furan-2 isomers.

Computational SAR Benchmark for Oxazolidinedione Isomer Studies

The compound's computed descriptors (XLogP3 0.5, TPSA 80.1 Ų, 0 H-bond donors) [1] provide baseline data for computational SAR studies comparing the effects of furan-3 vs. furan-2 substitution on electronic potential surfaces and conformational sampling. It serves as a model system for investigating how positional isomerism influences predicted binding poses.

PROTAC Linker-E3 Ligase Conjugate Optimization

The oxazolidinedione core can act as a novel E3 ligase recognition element or a linker attachment point. The absence of H-bond donors [1] minimizes undesirable interactions with the ligase surface, while the furan-3-carbonyl moiety offers a handle for further functionalization. The compound’s purity ≥95% [2] ensures reliable conjugation chemistry.

Quote Request

Request a Quote for 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.